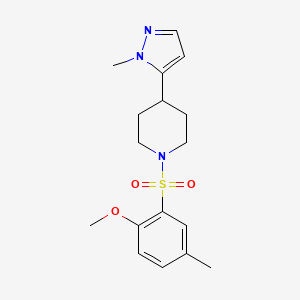
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a piperidine derivative that has been synthesized using multiple methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine acts as a selective dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This mechanism of action has been extensively studied in vitro and in vivo, and it has been shown to have implications for the treatment of Parkinson's disease and drug addiction. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been shown to have significant biochemical and physiological effects, primarily due to its ability to inhibit the dopamine transporter. Increased dopamine levels in the synaptic cleft can lead to increased motor activity, euphoria, and addiction. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments, including its high purity and well-established synthesis methods. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine also has limitations, including its potential for addiction and its toxicity in high doses.
Zukünftige Richtungen
For research on 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine include further studies on its potential applications in neuroscience and cancer research, as well as its use as a starting material for the synthesis of other piperidine derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine for therapeutic purposes. Finally, the potential for addiction and toxicity of 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine should be further explored to ensure its safe use in laboratory settings.
Synthesemethoden
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine can be synthesized using multiple methods, including the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazolone in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazol-5-amine in the presence of a reducing agent, such as sodium borohydride. Both methods have been reported to yield high purity 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been shown to act as a selective dopamine transporter inhibitor, which could have implications for the treatment of Parkinson's disease and drug addiction. In cancer research, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer drug development. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been used as a starting material for the synthesis of other piperidine derivatives with potential biological activities.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-4-5-16(23-3)17(12-13)24(21,22)20-10-7-14(8-11-20)15-6-9-18-19(15)2/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBVXDFWHIOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
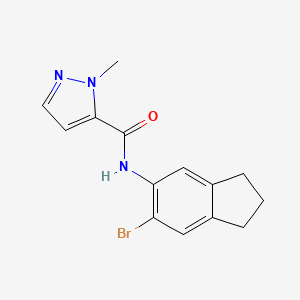
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)

![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
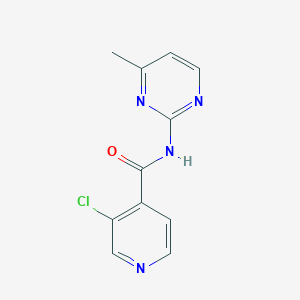
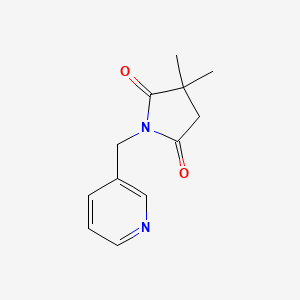
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
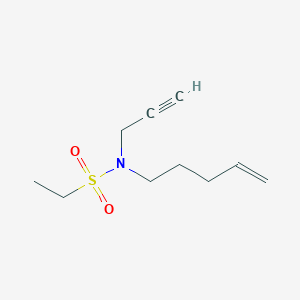
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)